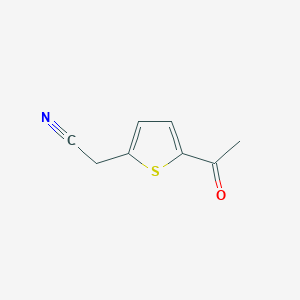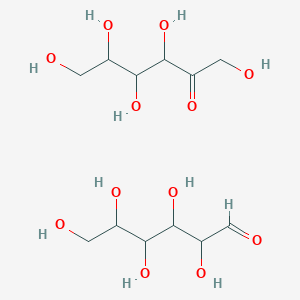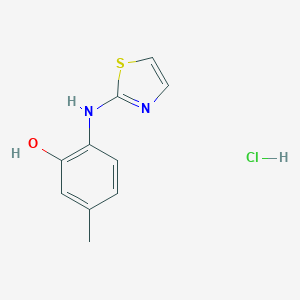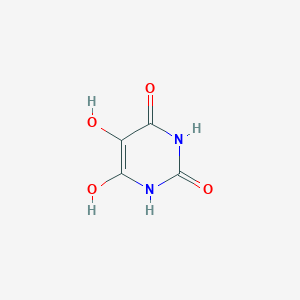
(2S)-Pyrrolidine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Pyrrolidine-2-carbothioamide, also known as thiomorpholine-4-carboxamide, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamides and is used in the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of (2S)-Pyrrolidine-2-carbothioamide is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also form coordination complexes with metal ions, which can enhance its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies. It is also stable under a wide range of conditions, making it a useful compound for laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-Pyrrolidine-2-carbothioamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, one limitation is that it may not be suitable for certain reactions due to its reactivity.
Orientations Futures
There are several future directions for the use of (2S)-Pyrrolidine-2-carbothioamide in scientific research. One area of interest is its potential use in drug discovery. It may also be used in the synthesis of new organic molecules with potential applications in various fields. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its stable nature and low toxicity make it a useful compound for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (2S)-Pyrrolidine-2-carbothioamide can be achieved through various methods. One of the most common methods involves the reaction of pyrrolidine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain this compound.
Applications De Recherche Scientifique
(2S)-Pyrrolidine-2-carbothioamide has potential applications in scientific research. It can be used as a building block in the synthesis of various organic molecules, such as peptides and amino acids. It can also be used as a ligand in metal-catalyzed reactions. In addition, this compound has been studied for its potential use in drug discovery.
Propriétés
Numéro CAS |
101410-20-2 |
|---|---|
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
(2S)-pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 |
Clé InChI |
ROSABALJPUTMMP-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=S)N |
SMILES |
C1CC(NC1)C(=S)N |
SMILES canonique |
C1CC(NC1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)








![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


